![molecular formula C16H20ClN3O3 B2734178 N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899749-07-6](/img/structure/B2734178.png)
N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. CPOP is a small molecule inhibitor that targets the protein-protein interactions in cancer cells, thereby inhibiting their growth and proliferation.
Aplicaciones Científicas De Investigación
Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of compounds with structures similar to the queried chemical have shown significant potential as antidepressant and nootropic agents. Schiff’s bases and 2-azetidinones derived from related chemical structures have exhibited high antidepressant activity and nootropic activity in preclinical models, suggesting the possibility of developing new CNS active agents based on these skeletons for therapeutic use (Thomas et al., 2016).
Anticancer Activity
Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands, which share a resemblance in function to the compound of interest, have shown in vitro anticancer activity against selected tumor cell lines. The synthesis and structural characterization of these complexes highlight their potential as active agents in cancer treatment, supported by molecular docking studies that suggest their interaction with bio-macromolecules (Zheng et al., 2015).
Material Science Applications
Research into aromatic polyamides and polyimides based on similar N-substituted oxamide structures has revealed their promising properties for material science applications. These compounds have been synthesized and found to possess excellent thermal stability and mechanical properties, making them suitable for use in high-performance polymers and coatings (Yang & Lin, 1994).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-11-5-6-12(10-13(11)17)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEIIZNDLAHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

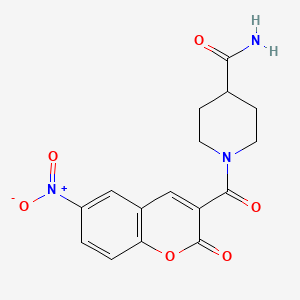
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2734096.png)
![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

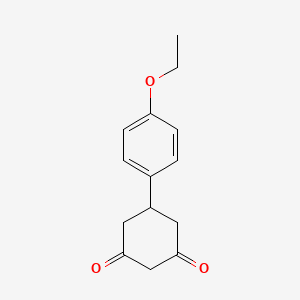
![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)
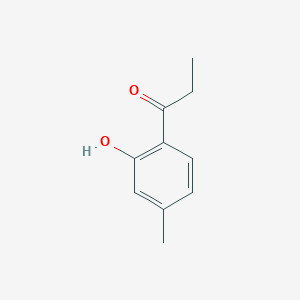

![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)
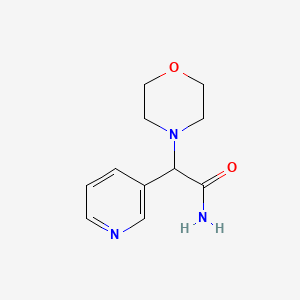
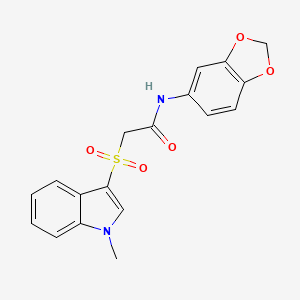
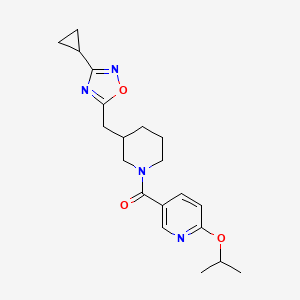
acetate](/img/structure/B2734111.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)